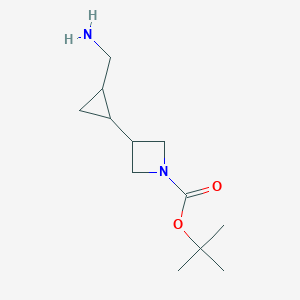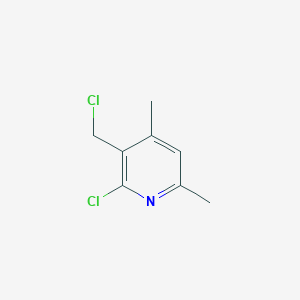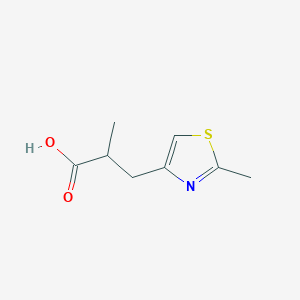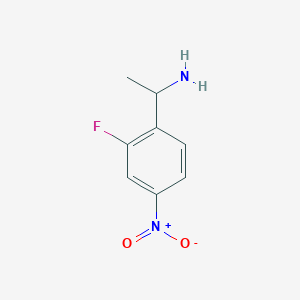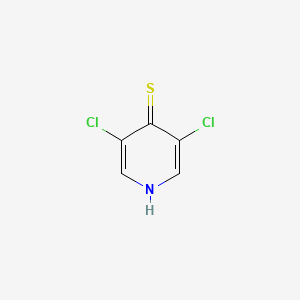
3,5-Dichloro-4-pyridinethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-4-pyridinethiol is a chlorinated heterocyclic compound with the molecular formula C5H3Cl2NS. It is a derivative of pyridine, where two chlorine atoms are substituted at the 3rd and 5th positions, and a thiol group is present at the 4th position.
Vorbereitungsmethoden
The synthesis of 3,5-Dichloro-4-pyridinethiol typically involves the chlorination of pyridine derivatives. One common method includes the reaction of pentachloropyridine with nucleophiles. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from 60-125°C . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
3,5-Dichloro-4-pyridinethiol undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as fluorine or amine groups, under appropriate conditions.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or other sulfur-containing derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include potassium fluoride, dimethyl sulfoxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-4-pyridinethiol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-4-pyridinethiol involves its interaction with various molecular targets. The electron-deficient nature of the pyridine ring makes it highly reactive towards nucleophiles, facilitating substitution reactions. The thiol group can form disulfide bonds, which are crucial in many biological processes .
Vergleich Mit ähnlichen Verbindungen
3,5-Dichloro-4-pyridinethiol can be compared with other chlorinated pyridine derivatives, such as:
3,5-Dichloro-2,4,6-trifluoropyridine: This compound has additional fluorine atoms, which alter its reactivity and applications
Pentachloropyridine: A fully chlorinated pyridine, used as a precursor in the synthesis of various derivatives.
3,4-Difluoropyridine: A fluorinated pyridine with different substitution patterns, affecting its chemical properties and uses.
Eigenschaften
CAS-Nummer |
33216-53-4 |
|---|---|
Molekularformel |
C5H3Cl2NS |
Molekulargewicht |
180.05 g/mol |
IUPAC-Name |
3,5-dichloro-1H-pyridine-4-thione |
InChI |
InChI=1S/C5H3Cl2NS/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9) |
InChI-Schlüssel |
HHOHIIYJTDKSHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=S)C(=CN1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-5-({[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B15312322.png)

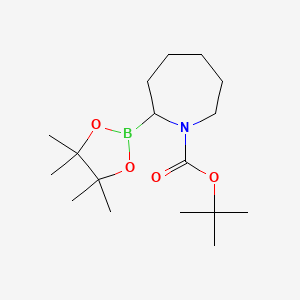
![1-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanaminehydrochloride](/img/structure/B15312330.png)
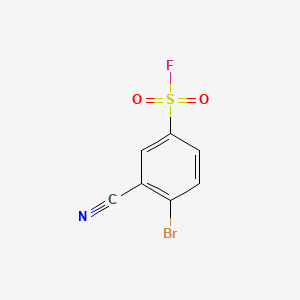
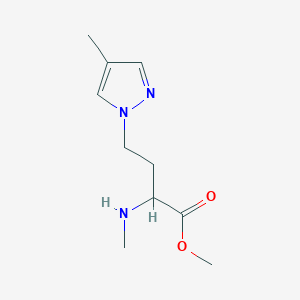
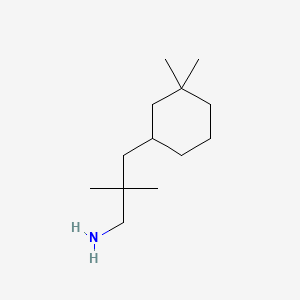
![(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B15312352.png)
